molecular formula C58H98O26 B1447888 Ginsenoside Ra1 CAS No. 83459-41-0

Ginsenoside Ra1

Cat. No.: B1447888
CAS No.: 83459-41-0
M. Wt: 1211.4 g/mol
InChI Key: KVMXBSSOCCPAOR-UHFFFAOYSA-N
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Description

Ginsenoside Ra1 is a triterpenoid saponin compound found in the roots of Panax ginseng, a medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components responsible for the pharmacological properties of ginseng, which include anti-inflammatory, anti-cancer, and neuroprotective effects . This compound is one of the many ginsenosides that contribute to the therapeutic benefits of ginseng.

Mechanism of Action

Target of Action

Ginsenoside Ra1, a component from ginseng, primarily targets protein tyrosine kinase (PTK) . PTK plays a crucial role in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis.

Mode of Action

This compound interacts with its primary target, PTK, by inhibiting its activation induced by hypoxia/reoxygenation . This interaction results in changes in the cellular processes regulated by PTK, potentially influencing cell growth, differentiation, and apoptosis.

Pharmacokinetics

It’s known that ginsenosides, including ra1, are absorbed in the gastrointestinal tract and metabolized mainly by intestinal microflora before absorption into the blood . The bioavailability of this compound could be influenced by factors such as the efficiency of absorption and metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption and metabolism of this compound, which can impact its bioavailability and efficacy, can be influenced by factors such as the pH level and microbial composition of the gastrointestinal tract. Additionally, factors such as temperature and humidity could potentially influence the stability of this compound .

Biochemical Analysis

Biochemical Properties

Ginsenoside Ra1 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with glycosyltransferases, which are enzymes involved in the biosynthesis of ginsenosides . These interactions are crucial for the formation and modification of ginsenosides, affecting their pharmacological properties. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular signaling pathways and metabolic processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis . This activation can lead to increased glucose uptake and fatty acid oxidation, enhancing cellular metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in inflammation and apoptosis, thereby modulating immune responses and cell survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to changes in their activity and function. This compound can bind to specific receptors on the cell surface, initiating a cascade of signaling events that result in the activation or inhibition of downstream pathways . For instance, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. This inhibition can reduce the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate the activity of enzymes involved in cellular metabolism, such as AMPK, leading to changes in energy production and utilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time, depending on its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have demonstrated that this compound can exert sustained effects on cellular function, including prolonged activation of metabolic pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can lead to adverse effects, including toxicity and organ damage. Studies have identified threshold effects, where the benefits of this compound are observed up to a certain dosage, beyond which the adverse effects become more pronounced. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in the biosynthesis and degradation of ginsenosides, such as glycosyltransferases and cytochrome P450 enzymes . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in energy production, such as AMPK, enhancing cellular energy homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to specific proteins, facilitating its distribution to various cellular compartments. These interactions can influence the localization and accumulation of this compound, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been shown to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, directing it to specific organelles. For instance, this compound can be targeted to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, its localization to the nucleus can influence gene expression and cellular signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ginsenoside Ra1 involves the extraction and purification from the roots of Panax ginseng. The process typically includes the following steps:

    Extraction: The roots of Panax ginseng are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

    Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including metabolic engineering and synthetic biology. Microbial chassis such as Saccharomyces cerevisiae are engineered to produce ginsenosides by introducing key enzymes involved in the biosynthetic pathways .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Ra1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

    Substitution: Substitution reactions can occur at specific positions on the ginsenoside molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophilic reagents under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various ginsenoside derivatives with altered pharmacological properties .

Scientific Research Applications

Ginsenoside Ra1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-52-47(74)42(69)39(66)30(81-52)22-76-49-45(72)40(67)31(23-77-49)80-50-44(71)36(63)27(62)21-75-50)25-11-16-57(7)35(25)26(61)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)82-53-48(43(70)38(65)29(20-60)79-53)83-51-46(73)41(68)37(64)28(19-59)78-51/h10,25-53,59-74H,9,11-23H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMXBSSOCCPAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)OC9C(C(C(CO9)O)O)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H98O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1211.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Ra1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83459-41-0
Record name Ginsenoside Ra1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035693
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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